

Application Notes and Protocols for Ethylenecyclohexane in Fragrance Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylenecyclohexane*

Cat. No.: B092872

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

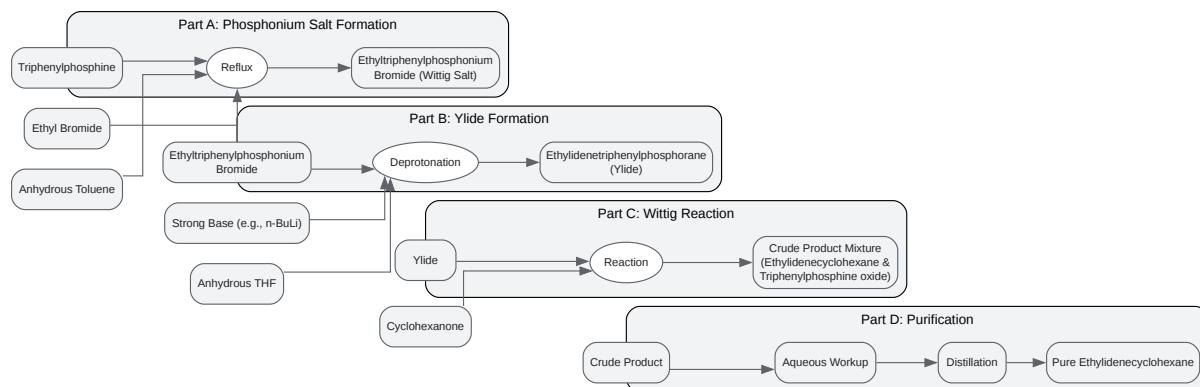
Ethylenecyclohexane (CAS No. 1003-64-1) is a volatile organic compound with potential applications in the fragrance industry. As a member of the alkylidenecycloalkane family, its structural characteristics suggest its utility as a fragrance ingredient, likely contributing to fresh and diffusive notes in a composition. This document provides an overview of its olfactory properties, a detailed protocol for its synthesis via the Wittig reaction, and standardized methods for its analytical and sensory evaluation. While specific quantitative data on its odor threshold and precise use in commercial fragrances are not extensively documented in public literature, this guide offers a foundational framework for its exploration and application in fragrance research and development.

Physicochemical Properties and Olfactory Profile

A summary of the key physicochemical properties of **Ethylenecyclohexane** is presented in Table 1. This data is essential for its handling, formulation, and for predicting its behavior in various fragrance applications.

Table 1: Physicochemical Properties of **Ethylenecyclohexane**

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₄	[1]
Molecular Weight	110.20 g/mol	[1]
Appearance	Clear, colorless liquid	[2]
Boiling Point	136 °C (lit.)	[3][4]
Density	0.822 g/mL at 25 °C (lit.)	[3][4]
Refractive Index	n _{20/D} 1.462 (lit.)	[3][4]
Flash Point	24 °C (75.2 °F) - closed cup	[4]
Vapor Pressure	8.37 mmHg at 25°C	[2]
Solubility	Insoluble in water; soluble in organic solvents.	[5]


Olfactory Profile:

The odor of **ethylidenecyclohexane** is generally described as "sweet" and "distinct".^[5] While detailed public-domain sensory analysis is limited, related cyclohexane derivatives are known to possess natural, sweet, floral, or fruity notes.^{[1][6]} It is hypothesized that **ethylidenecyclohexane** contributes a fresh, diffusive, and potentially fruity-green character to fragrance compositions. Further sensory evaluation is required to fully characterize its profile and potential applications.

Synthesis of Ethylenecyclohexane via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones and is well-suited for the preparation of **ethylidenecyclohexane** from cyclohexanone.^{[7][8][9]} The following protocol is adapted from established procedures for similar Wittig reactions.^{[10][11]}

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **ethylenecyclohexane**.

Experimental Protocol

Part A: Synthesis of Ethyltriphenylphosphonium Bromide (Wittig Salt)

- Materials:
 - Triphenylphosphine (1.0 eq)
 - Ethyl bromide (1.1 eq)
 - Anhydrous toluene
- Procedure:

1. In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve triphenylphosphine in anhydrous toluene.
2. Add ethyl bromide to the stirred solution.
3. Heat the reaction mixture to reflux for 24-48 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.
4. Cool the mixture to room temperature and collect the solid by vacuum filtration.
5. Wash the solid with cold toluene and dry under vacuum to yield ethyltriphenylphosphonium bromide.

Part B: Synthesis of **Ethylidenecyclohexane**

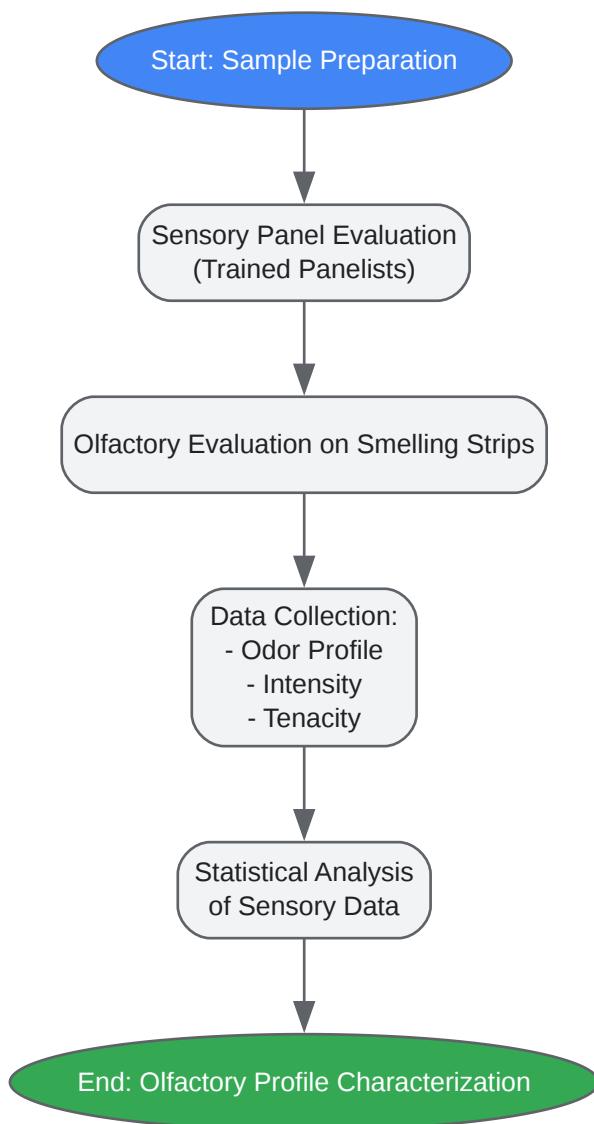
- Materials:
 - Ethyltriphenylphosphonium bromide (from Part A, 1.0 eq)
 - n-Butyllithium (n-BuLi) in hexanes (1.0 eq)
 - Anhydrous tetrahydrofuran (THF)
 - Cyclohexanone (1.0 eq)
- Procedure:
 1. In a dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend ethyltriphenylphosphonium bromide in anhydrous THF.
 2. Cool the suspension to 0 °C in an ice bath.
 3. Slowly add n-butyllithium dropwise to the stirred suspension. A color change to deep red/orange indicates the formation of the ylide.
 4. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

5. Cool the ylide solution back to 0 °C.
6. Add a solution of cyclohexanone in anhydrous THF dropwise from the addition funnel.
7. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The disappearance of the ylide color and the formation of a white precipitate (triphenylphosphine oxide) are indicative of reaction progression.
8. Quench the reaction by the slow addition of water.
9. Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane.
10. Wash the combined organic layers with water and then with brine.
11. Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure.
12. Purify the crude product by fractional distillation to obtain pure **ethylidenecyclohexane**.

Analytical Protocols

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for assessing the purity of volatile fragrance ingredients.[\[12\]](#) [\[13\]](#)


- Instrumentation: A standard GC-MS system can be used.
- Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 μm), is suitable.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Program:
 - Initial temperature: 50 °C, hold for 2 minutes.

- Ramp: 10 °C/min to 250 °C.
- Hold at 250 °C for 5 minutes.
- Injector Temperature: 250 °C.
- MS Transfer Line Temperature: 280 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 40-300 amu.
- Sample Preparation: Dilute the synthesized **ethylidenecyclohexane** in a suitable solvent (e.g., ethanol or dichloromethane) to a concentration of approximately 100 ppm.
- Data Analysis: Identify the peak corresponding to **ethylidenecyclohexane** by its mass spectrum and retention time. Purity is determined by the relative peak area.

Sensory Evaluation Protocol

A standardized sensory evaluation is crucial for characterizing the olfactory properties of a new fragrance ingredient.[\[3\]](#)[\[5\]](#)[\[14\]](#)[\[15\]](#)

Sensory Evaluation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for sensory evaluation of **ethylidenecyclohexane**.

Methodology

- Panel Selection: A panel of at least 5-10 trained sensory assessors should be used. Panelists should be screened for their ability to detect and describe different odors.
- Sample Preparation: Prepare a 10% solution of purified **ethylidenecyclohexane** in a neutral, odorless solvent such as dipropylene glycol (DPG) or ethanol.
- Evaluation Procedure:

- Dip smelling strips into the prepared solution and allow the solvent to evaporate for a few seconds.
- Present the smelling strips to the panelists in a well-ventilated, odor-free environment.
- Panelists should evaluate the odor at different time intervals (e.g., immediately, after 15 minutes, 1 hour, 4 hours, and 24 hours) to assess the top, middle, and base notes, as well as the tenacity of the fragrance.
- Panelists should describe the odor using a standardized vocabulary of fragrance descriptors (e.g., fruity, green, floral, woody, etc.).
- The intensity of the odor should be rated on a scale (e.g., 1 to 5, from very weak to very strong).

- Data Analysis: The collected data should be statistically analyzed to determine the main odor characteristics, intensity, and tenacity of **ethylidenecyclohexane**.

Application in Fragrance Formulations

While specific formulation examples are not publicly available, based on its likely fresh and sweet-fruity/green profile, **ethylidenecyclohexane** could be used to:

- Enhance the top notes of floral and fruity fragrances.
- Provide a diffusive and fresh lift to citrus and green accords.
- Add a novel aspect to woody and fougère compositions.

Typical usage levels for novel fragrance ingredients can range from trace amounts up to several percent of the fragrance concentrate, depending on the desired effect and the intensity of the material.^[1]

Signaling Pathways

The specific olfactory receptors (ORs) and downstream signaling pathways that are activated by **ethylidenecyclohexane** have not been reported in the public domain. The identification of

these pathways would require specialized in-vitro and in-vivo studies, such as heterologous expression of ORs in cell lines followed by functional assays.

Conclusion

Ethylidenecyclohexane presents an interesting profile for exploration in fragrance chemistry. The protocols provided herein offer a comprehensive framework for its synthesis, purification, and evaluation. Further research, particularly detailed sensory analysis and formulation studies, will be crucial in fully elucidating its potential as a novel fragrance ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. US4504412A - Cyclohexane derivatives in fragrance compositions - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. parfums-de-grasse.com [parfums-de-grasse.com]
- 4. US9434669B2 - Cyclohexanols and their use in perfume compositions - Google Patents [patents.google.com]
- 5. umbrex.com [umbrex.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. connectjournals.com [connectjournals.com]
- 13. scribd.com [scribd.com]

- 14. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 15. sense-lab.co.uk [sense-lab.co.uk]
- To cite this document: BenchChem. [Application Notes and Protocols for Ethylenecyclohexane in Fragrance Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092872#application-of-ethylenecyclohexane-in-frAGRANCE-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com